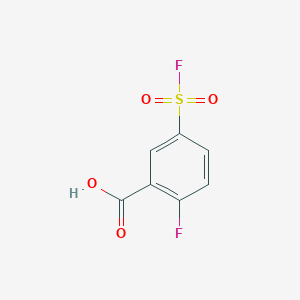
3-(pentafluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentafluoroethyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of a pyrazole ring substituted with a pentafluoroethyl group. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which include high thermal stability, resistance to oxidation, and the ability to modulate biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pentafluoroethyl)-1H-pyrazole typically involves the reaction of pentafluoroethyl-substituted precursors with hydrazine or its derivatives. One common method includes the cyclization of pentafluoroethyl-substituted hydrazones under acidic or basic conditions to form the pyrazole ring . Another approach involves the direct fluorination of pyrazole derivatives using pentafluoroethyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing fluorine atoms.
Scientific Research Applications
3-(Pentafluoroethyl)-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(pentafluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
3-(Difluoromethyl)-1H-pyrazole: Contains a difluoromethyl group, offering different chemical and biological properties.
3-(Fluoromethyl)-1H-pyrazole: Features a single fluorine atom in the substituent group.
Uniqueness
3-(Pentafluoroethyl)-1H-pyrazole is unique due to the presence of five fluorine atoms in the substituent group, which significantly enhances its chemical stability and lipophilicity compared to its analogs. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .
Properties
CAS No. |
184782-98-7 |
|---|---|
Molecular Formula |
C5H3F5N2 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride](/img/structure/B6163236.png)
